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molecular formula C29H26ClFN4O4S B000449 Lapatinib CAS No. 231277-92-2

Lapatinib

Cat. No. B000449
M. Wt: 581.1 g/mol
InChI Key: BCFGMOOMADDAQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08952154B2

Procedure details

The suspension of 5-[4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl]-2-furaldehyde (10 g, 21.1 mmoL) in dichloromethane (100 mL) was charged with a solution of 2-aminoethylmethylsulfone (5.8 g, 46.4 mmoL) in methanol (50 mL) slowly under constant stirring at room temperature. The reaction mixture was stirred for 2-4 hours until reaction completion. The reaction mixture was charged with 5% Pd—C (1.5 g) and stirred under hydrogen atmosphere using balloon pressure for 12-16 hours until reaction completion. The obtained mixture was filtered through Celite® pad and rinsed with methanol (30 mL) and dichloromethane (10 mL) mixture. The filtrate was distilled to a low volume and the solution was charged with toluene (50 mL) followed by addition of the solution of p-toluenesulfonic acid monohydrate (4.8 g, 25.3 mmoL) in methanol (25 mL). The yellow solid precipitated out was filtered after 2-8 hours and washed with 1:1 mixture of methanol and toluene (40 mL). The solid obtained was dried under vacuum at 40-45° C. to provide the monotosylate salt of Lapatinib (11.4 g, Yield=93%, HPLC purity>99%).
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
catalyst
Reaction Step Three
Yield
93%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([NH:17][C:18]2[C:27]3[C:22](=[CH:23][CH:24]=[C:25]([C:28]4[O:32][C:31]([CH:33]=O)=[CH:30][CH:29]=4)[CH:26]=3)[N:21]=[CH:20][N:19]=2)[CH:5]=[CH:6][C:7]=1[O:8][CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([F:16])[CH:11]=1.[NH2:35][CH2:36][CH2:37][S:38]([CH3:41])(=[O:40])=[O:39].C[OH:43]>ClCCl.[Pd]>[CH3:9][C:10]1[CH:15]=[CH:14][C:13]([S:38]([O-:40])(=[O:43])=[O:39])=[CH:12][CH:11]=1.[CH3:41][S:38]([CH2:37][CH2:36][NH:35][CH2:33][C:31]1[O:32][C:28]([C:25]2[CH:24]=[CH:23][C:22]3[N:21]=[CH:20][N:19]=[C:18]([NH:17][C:4]4[CH:5]=[CH:6][C:7]([O:8][CH2:9][C:10]5[CH:15]=[CH:14][CH:13]=[C:12]([F:16])[CH:11]=5)=[C:2]([Cl:1])[CH:3]=4)[C:27]=3[CH:26]=2)=[CH:29][CH:30]=1)(=[O:40])=[O:39]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC=1C=C(C=CC1OCC1=CC(=CC=C1)F)NC1=NC=NC2=CC=C(C=C12)C1=CC=C(O1)C=O
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
5.8 g
Type
reactant
Smiles
NCCS(=O)(=O)C
Name
Quantity
50 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under constant stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 2-4 hours until reaction completion
Duration
3 (± 1) h
STIRRING
Type
STIRRING
Details
stirred under hydrogen atmosphere
CUSTOM
Type
CUSTOM
Details
for 12-16 hours
Duration
14 (± 2) h
CUSTOM
Type
CUSTOM
Details
until reaction completion
FILTRATION
Type
FILTRATION
Details
The obtained mixture was filtered through Celite® pad
WASH
Type
WASH
Details
rinsed with methanol (30 mL) and dichloromethane (10 mL) mixture
DISTILLATION
Type
DISTILLATION
Details
The filtrate was distilled to a low volume
ADDITION
Type
ADDITION
Details
the solution was charged with toluene (50 mL)
ADDITION
Type
ADDITION
Details
followed by addition of the solution of p-toluenesulfonic acid monohydrate (4.8 g, 25.3 mmoL) in methanol (25 mL)
CUSTOM
Type
CUSTOM
Details
The yellow solid precipitated out
FILTRATION
Type
FILTRATION
Details
was filtered after 2-8 hours
Duration
5 (± 3) h
WASH
Type
WASH
Details
washed with 1:1 mixture of methanol and toluene (40 mL)
CUSTOM
Type
CUSTOM
Details
The solid obtained
CUSTOM
Type
CUSTOM
Details
was dried under vacuum at 40-45° C.

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=C1)S(=O)(=O)[O-]
Name
Type
product
Smiles
CS(=O)(=O)CCNCC1=CC=C(O1)C=2C=CC3=C(C2)C(=NC=N3)NC=4C=CC(=C(C4)Cl)OCC=5C=CC=C(C5)F
Measurements
Type Value Analysis
AMOUNT: MASS 11.4 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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